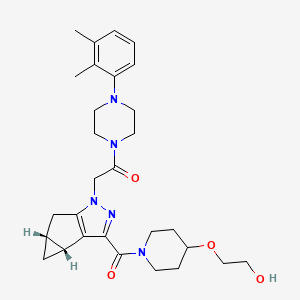
Ido-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ido-IN-15 involves several steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including halogenation, nucleophilic substitution, and cyclization . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality . The final product is subjected to rigorous quality control measures to ensure its suitability for research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions: Ido-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its inhibitory activity against IDO1 .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their potency and selectivity as IDO1 inhibitors . These derivatives help in understanding the structure-activity relationship and optimizing the compound for therapeutic use .
Applications De Recherche Scientifique
Ido-IN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the kynurenine pathway and the role of IDO1 in tryptophan metabolism . In biology, it helps in elucidating the mechanisms of immune regulation and tumor immune escape . In medicine, this compound is being investigated for its potential as an immunotherapeutic agent in cancer treatment . Its industrial applications include the development of diagnostic assays and therapeutic formulations .
Mécanisme D'action
Ido-IN-15 exerts its effects by inhibiting the enzymatic activity of IDO1, thereby preventing the conversion of tryptophan to kynurenine . This inhibition leads to the accumulation of tryptophan and a decrease in immunosuppressive metabolites, thereby enhancing the immune response against tumors . The molecular targets of this compound include the active site of IDO1, where it binds and blocks the enzyme’s catalytic function . The pathways involved in its mechanism of action include the kynurenine pathway and various immune signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Ido-IN-15 include other IDO1 inhibitors such as epacadostat, navoximod, and indoximod . These compounds share a common mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness: This compound is unique in its high potency and selectivity for IDO1, making it a promising candidate for therapeutic development . Compared to other IDO1 inhibitors, this compound has shown superior efficacy in preclinical studies, highlighting its potential as a more effective immunotherapeutic agent .
Propriétés
Formule moléculaire |
C29H39N5O4 |
|---|---|
Poids moléculaire |
521.7 g/mol |
Nom IUPAC |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-[(2R,4R)-9-[4-(2-hydroxyethoxy)piperidine-1-carbonyl]-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]ethanone |
InChI |
InChI=1S/C29H39N5O4/c1-19-4-3-5-24(20(19)2)31-10-12-32(13-11-31)26(36)18-34-25-17-21-16-23(21)27(25)28(30-34)29(37)33-8-6-22(7-9-33)38-15-14-35/h3-5,21-23,35H,6-18H2,1-2H3/t21-,23-/m1/s1 |
Clé InChI |
AUNDCQZYBPUZKC-FYYLOGMGSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C([C@@H]5C[C@@H]5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C |
SMILES canonique |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C(C5CC5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















